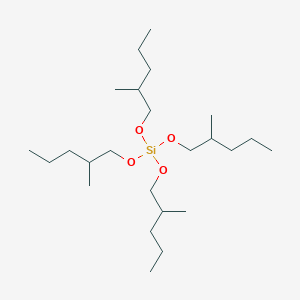

Tetrakis(2-methylpentyl) silicate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

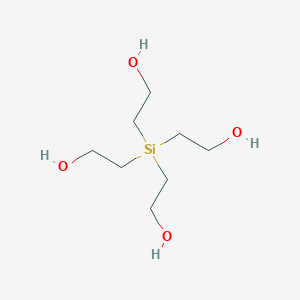

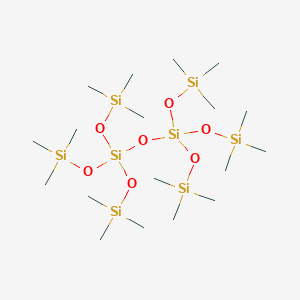

Tetrakis(2-methylpentyl) silicate, also known as TMPMS, is a widely used silane coupling agent in scientific research. It is a clear, colorless liquid with a molecular weight of 424.8 g/mol and a boiling point of 220-222°C. TMPMS is widely used as a crosslinking agent, adhesion promoter, and surface modifier in various fields, including materials science, polymer chemistry, and nanotechnology.

Mecanismo De Acción

The mechanism of action of Tetrakis(2-methylpentyl) silicate is based on its ability to form covalent bonds with both organic and inorganic substrates. The silane group (-Si(CH3)2O-) of this compound can react with hydroxyl groups (-OH) on the surface of inorganic particles, forming a covalent bond between the two substrates. This reaction can improve the adhesion and compatibility between the inorganic particles and organic polymers, resulting in enhanced mechanical properties and stability.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects, as it is primarily used in scientific research and not for medical or pharmaceutical purposes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Tetrakis(2-methylpentyl) silicate in lab experiments include its versatility, compatibility with a wide range of substrates, and ease of synthesis. This compound can be used as a coupling agent, crosslinking agent, or surface modifier, depending on the specific application. It is also compatible with a wide range of organic solvents, making it easy to use in various experimental conditions.

The limitations of using this compound in lab experiments include its sensitivity to moisture and air, which can affect its reactivity and stability. This compound should be stored in a dry and oxygen-free environment to prevent degradation and contamination. In addition, the synthesis of this compound requires the use of hazardous chemicals, such as hydrochloric acid, which can pose a safety risk if not handled properly.

Direcciones Futuras

There are several future directions for the use of Tetrakis(2-methylpentyl) silicate in scientific research. One potential application is in the development of functionalized nanoparticles for drug delivery and imaging. This compound can be used to modify the surface of nanoparticles, improving their stability and biocompatibility. Another potential application is in the development of high-performance polymer composites for aerospace and automotive applications. This compound can be used as a crosslinking agent to improve the mechanical properties and thermal stability of polymers, resulting in enhanced performance and durability.

Métodos De Síntesis

Tetrakis(2-methylpentyl) silicate is synthesized through the reaction of tetraethyl orthosilicate (TEOS) with 2-methylpentanol in the presence of a catalyst, such as hydrochloric acid or acetic acid. The reaction proceeds through a sol-gel process, in which TEOS undergoes hydrolysis and condensation reactions to form a siloxane network. The resulting product is then purified by distillation and vacuum drying to obtain pure this compound.

Aplicaciones Científicas De Investigación

Tetrakis(2-methylpentyl) silicate is widely used in scientific research as a coupling agent to improve the adhesion and compatibility of different materials. It is commonly used to modify the surface of inorganic particles, such as silica, alumina, and titanium dioxide, to enhance their dispersibility and stability in organic solvents. This compound is also used as a crosslinking agent to improve the mechanical properties and thermal stability of polymers, such as polyethylene, polypropylene, and polyurethane.

Propiedades

| 18765-32-7 | |

Fórmula molecular |

C24H52O4Si |

Peso molecular |

432.8 g/mol |

Nombre IUPAC |

tetrakis(2-methylpentyl) silicate |

InChI |

InChI=1S/C24H52O4Si/c1-9-13-21(5)17-25-29(26-18-22(6)14-10-2,27-19-23(7)15-11-3)28-20-24(8)16-12-4/h21-24H,9-20H2,1-8H3 |

Clave InChI |

YDKTYXHLGONSAS-UHFFFAOYSA-N |

SMILES |

CCCC(C)CO[Si](OCC(C)CCC)(OCC(C)CCC)OCC(C)CCC |

SMILES canónico |

CCCC(C)CO[Si](OCC(C)CCC)(OCC(C)CCC)OCC(C)CCC |

Sinónimos |

SILICICACID,TETRA-2-METHYL-1-PENTYLESTER |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.